molecular formula C12H11NO4S B13868909 2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid

2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B13868909
M. Wt: 265.29 g/mol
InChI Key: GQWGAAZJAUFDBY-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-methoxyphenol with thiazole-4-carboxylic acid in the presence of a suitable base and solvent. The reaction conditions may vary depending on the desired yield and purity of the final product. Commonly used bases include sodium hydroxide and potassium carbonate, while solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but contains a dioxaborolane ring.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the amine and dimethylaniline structure.

    2-Methoxyimino-2-(2-(((5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl)acetate: Contains a methoxyphenoxy group but differs in the oxadiazole and thioether structure.

The uniqueness of this compound lies in its specific thiazole ring structure and the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO4S/c1-16-8-2-4-9(5-3-8)17-6-11-13-10(7-18-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15)

InChI Key

GQWGAAZJAUFDBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=CS2)C(=O)O

Origin of Product

United States

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